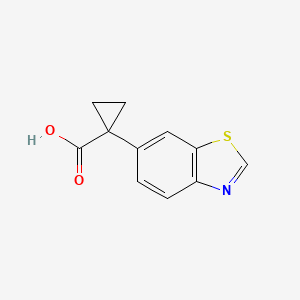

1-(1,3-苯并噻唑-6-基)环丙烷-1-羧酸

描述

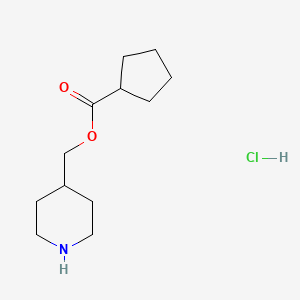

“1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C11H9NO2S and a molecular weight of 219.25966 g/mol . The molecule contains a total of 26 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiazole .

Synthesis Analysis

The synthesis of benzothiazoles, which is a key component of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 26 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiazole .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles have been well-documented. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” include its molecular formula (C11H9NO2S), molecular weight (219.25966 g/mol), and the presence of various types of bonds and rings .科学研究应用

抗肿瘤潜力

苯并噻唑衍生物,包括与1-(1,3-苯并噻唑-6-基)环丙烷-1-羧酸相关的衍生物,已被合成并评估其抗肿瘤性质。例如,一种衍生物对肿瘤细胞系显示出选择性细胞毒性,并在体内对肿瘤生长产生显著的抑制作用 (Yoshida et al., 2005)。

杂环衍生物的合成

已合成了环丙烷二羧酸的新杂环衍生物,包括噻二唑和1,2,4-三唑基团。这涉及1,1-环丙烷二羧酸与硫脲脒等化合物的反应 (Sharba et al., 2005)。

荧光探针的开发

已开发了一系列包含苯并噻唑单元的新奎宁衍生物作为荧光探针。这些化合物已被观察到在各种溶剂中发出绿光,显示出在化学研究中作为荧光材料的潜力 (Bodke et al., 2013)。

聚合物应用

该化合物已参与特定聚合物的合成。例如,已探索了1,3-双[(1-烷氧羰基-2-乙烯基环丙烷-1-基)羧基]苯的聚合,这些化合物形成了坚硬、透明、交联聚合物 (Moszner et al., 1999)。

环加成产物的合成

已研究了涉及苯并噻唑的对映选择性去芳构[3+2]环加成反应。这项研究提供了一种方法来创建各种氢吡咯并[2,1-b]噻唑化合物,展示了在合成化学中的潜在应用 (Wang et al., 2016)。

抗微生物活性

从1-(1,3-苯并噻唑-6-基)环丙烷-1-羧酸合成的化合物已被测试其抗微生物性能。研究表明,这些化合物对一系列细菌和真菌物种表现出不同程度的活性 (Patel et al., 2010; Patel et al., 2011; Deohate et al., 2013)。

新螯合配体的合成

已合成了包含苯并噻唑单元的新螯合配体,并研究了它们与铂、钯和铜等各种金属的配合物。这些配体及其配合物在细胞毒活性方面显示出潜力,因此表明可能存在治疗应用 (Budzisz et al., 2010)。

环境污染物的监测

该化合物已被用于开发监测环境污染物的方法。例如,已开发了一种涉及固相萃取后接气相色谱-串联质谱的方法,用于测定人类尿液中除虫剂代谢物,其中环丙烷羧酸衍生物是重要的 (Arrebola et al., 1999)。

属性

IUPAC Name |

1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARGEVMBPSORNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)

![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)